2-Bromo-7-ethoxynaphthalene
Overview
Description
2-Bromo-7-ethoxynaphthalene is an organic compound that belongs to the class of naphthalene derivatives. It is characterized by the presence of a bromine atom at the second position and an ethoxy group at the seventh position on the naphthalene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-ethoxynaphthalene can be achieved through the Williamson Ether Synthesis. This method involves the nucleophilic substitution of an alkoxide ion with an alkyl halide. In this case, 2-bromo-7-hydroxynaphthalene can be reacted with ethyl bromide in the presence of a strong base like sodium hydride or potassium hydride to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Williamson Ether Synthesis. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-7-ethoxynaphthalene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles under suitable conditions.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form 2-ethoxynaphthalene.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium ethoxide or potassium tert-butoxide in ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Major Products
Nucleophilic Substitution: Formation of 2-substituted-7-ethoxynaphthalene derivatives.
Oxidation: Formation of 2-bromo-7-ethoxybenzaldehyde or 2-bromo-7-ethoxybenzoic acid.
Reduction: Formation of 2-ethoxynaphthalene.
Scientific Research Applications
2-Bromo-7-ethoxynaphthalene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-7-ethoxynaphthalene involves its interaction with various molecular targets. The bromine atom and ethoxy group contribute to its reactivity and ability to form stable intermediates. The compound can undergo nucleophilic substitution, where the bromine atom is replaced by a nucleophile, leading to the formation of new chemical bonds and products .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-7-hydroxynaphthalene: Similar structure but with a hydroxyl group instead of an ethoxy group.
2-Ethoxynaphthalene: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
2-Bromo-1-ethoxynaphthalene: Bromine and ethoxy groups are positioned differently on the naphthalene ring.
Uniqueness
2-Bromo-7-ethoxynaphthalene is unique due to the specific positioning of the bromine and ethoxy groups, which imparts distinct reactivity and properties. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
2-bromo-7-ethoxynaphthalene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO/c1-2-14-12-6-4-9-3-5-11(13)7-10(9)8-12/h3-8H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVZLTAEKNTMLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=CC(=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623709 | |
Record name | 2-Bromo-7-ethoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
627527-21-3 | |
Record name | 2-Bromo-7-ethoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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